[(1H-indol-6-yl)methyl](propyl)amine
Description
Overview of Strategic Importance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are arguably one of the most important structural classes in pharmaceutical science. nih.gov Statistical analysis of FDA-approved drugs reveals their remarkable prevalence, with approximately 60-75% of unique small-molecule drugs containing a nitrogen heterocycle. nih.govnih.gov More than 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen-based rings being the most frequent. rsc.orgresearchgate.net
The strategic importance of these motifs stems from several key properties. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets like proteins and nucleic acids. nih.govnih.govrsc.org This ability is crucial for the mechanism of action of many drugs, including numerous anticancer agents that interact with DNA. nih.gov Furthermore, these rings are often stable, can be readily modified, and are core components of essential natural products, including vitamins, hormones, and alkaloids. nih.govrsc.org Their ability to mimic peptide structures and bind reversibly to proteins makes them invaluable in the design of new therapeutic agents. nih.gov The vast chemical space occupied by nitrogen heterocycles ensures their continued prominence in the development of next-generation drugs. nih.gov
Contextualization of Alkylamines as Pharmacological Motifs
Alkylamines, organic compounds featuring an alkyl group bonded to a nitrogen atom, are a fundamental motif in a wide array of pharmacologically active molecules. wikipedia.org While some are known as stimulants, their biological activities are diverse, encompassing antiviral properties and modulation of neurotransmitter systems through antagonism of NMDA and nicotinic receptors. wikipedia.org The incorporation of an alkylamine side chain onto a core scaffold is a common strategy in medicinal chemistry to impart or enhance biological activity.
Chiral amines, a subset of alkylamines, are crucial building blocks in pharmaceuticals and other bioactive molecules. acs.org The synthesis of molecules containing (aryloxy)alkylamine side chains has led to the discovery of compounds with potent biological effects, such as calcium channel blocking and local anesthetic activity. nih.gov In some cases, these novel structures have shown potency significantly greater than established drugs like lidocaine. nih.gov Similarly, other heterocyclic (aryloxy)alkylamines have been developed as effective gastric antisecretory agents by inhibiting the H+/K+-ATPase enzyme. nih.gov The pharmacology of indole-alkylamines, specifically, has been a subject of study for decades, indicating their long-recognized potential as antipsychotic agents. nih.gov
Rationale for Investigating Novel Indole-Alkylamine Conjugates
The conjugation of an indole (B1671886) scaffold with an alkylamine side chain represents a classic medicinal chemistry strategy to create hybrid molecules with novel or optimized pharmacological properties. This approach combines the "privileged" status of the indole ring system, known for its versatile biological activities, with the proven pharmacological significance of the alkylamine motif.
The rationale for investigating such conjugates is multifaceted. Researchers aim to:
Explore new structure-activity relationships (SAR): By systematically modifying the point of attachment on the indole ring, the length and substitution of the alkyl chain, and the nature of the amine, chemists can fine-tune the compound's interaction with specific biological targets. nih.gov
Develop potent and selective receptor modulators: A significant body of research has focused on indole-ethylamine derivatives as agonists for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1D subtype, which are targets for migraine therapies. nih.gov
Enhance bioavailability and metabolic stability: The alkylamine portion can be modified to improve the pharmacokinetic properties of the molecule, making it more suitable for therapeutic use. nih.gov
Create novel therapeutic agents: The combination of these two pharmacophores can lead to compounds with unique activities not present in the individual components. Research on gramine (B1672134) (N,N-dimethyl-1H-indol-3-ylmethylamine) and its derivatives highlights the diverse applications of these conjugates. researchgate.net
Scope and Objectives of Academic Research on (1H-indol-6-yl)methylamine
While extensive research has been conducted on indole derivatives, particularly those substituted at the 3-position (like tryptamines) or the 1-position, specific academic literature focusing on the synthesis and biological evaluation of (1H-indol-6-yl)methylamine is not widely available in public databases. However, the objectives for investigating such a specific molecule can be inferred from research on structurally related compounds.
The primary goals of academic research into this compound would likely include:
Synthesis and Characterization: Developing an efficient synthetic route to produce (1H-indol-6-yl)methylamine and its analogs. The synthesis of related structures like (2,3-dihydro-1H-indol-5-ylmethyl)amine has been reported as a pathway to pharmacologically interesting substances. mdpi.com
Pharmacological Screening: Evaluating the compound's activity against a panel of biological targets. Given its structure as an indole-alkylamine, primary screening would likely focus on G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (B1211576) receptors, as well as ion channels and enzymes.
Structure-Activity Relationship (SAR) Studies: Investigating how the specific features of this molecule—the attachment at the 6-position of the indole ring and the N-propyl group—influence its binding affinity, selectivity, and functional activity compared to other indole-alkylamine isomers and homologs. Research on 6-substituted indole derivatives has shown that this position is critical for activity at targets like the 5-HT1D receptor. nih.gov
Investigation of Physicochemical and Pharmacokinetic Properties: Determining the compound's solubility, lipophilicity, and metabolic stability to assess its potential as a drug candidate.
In essence, research on (1H-indol-6-yl)methylamine would aim to explore a less-common substitution pattern of the indole-alkylamine scaffold to potentially discover novel pharmacological tools or lead compounds for drug development.
Properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-6-13-9-10-3-4-11-5-7-14-12(11)8-10/h3-5,7-8,13-14H,2,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMLIFEXDYSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 1h Indol 6 Yl Methylamine
Optimization of Reaction Conditions and Yield
The efficiency and yield of indole (B1671886) amine synthesis are highly dependent on reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is crucial for developing viable synthetic routes.
Solvent Effects and Catalysis
The choice of solvent and catalyst can dramatically influence the outcome of indole synthesis. In the synthesis of fused 7-azaindole (B17877) derivatives, a related heterocyclic system, various solvents such as methanol (B129727), acetonitrile (B52724), and THF were screened, with ethanol (B145695) proving to be the optimal choice. researchgate.net The selection of an appropriate catalyst is equally critical. A screening of various Lewis and Brønsted acids, including PTSA, AlCl₃, ZnCl₂, H₃PW₁₂O₄₀, FeCl₃, and InCl₃, demonstrated that Indium(III) chloride (InCl₃) was the most effective catalyst for the transformation, providing excellent yields. researchgate.net The catalyst loading must also be optimized; for InCl₃, a 10 mol% concentration was found to be ideal, as higher or lower amounts led to diminished product yields. researchgate.net
Microwave-assisted synthesis has also been shown to significantly improve reaction yields and reduce reaction times for cyclization reactions leading to indole formation. mdpi.com For example, the cyclization of an enamine precursor to an indole derivative saw its yield increase from 61% under traditional reflux conditions (21 hours) to 93% under microwave irradiation (0.5 hours). mdpi.com
Table 1: Effect of Catalyst and Solvent on Indole Derivative Synthesis
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | PTSA | Ethanol | 65 |
| 2 | AlCl₃ | Ethanol | 70 |
| 3 | ZnCl₂ | Ethanol | 75 |
| 4 | H₃PW₁₂O₄₀ | Ethanol | 80 |
| 5 | FeCl₃ | Ethanol | 85 |
| 6 | InCl₃ (10) | Ethanol | 90 |
| 7 | InCl₃ ( >10) | Ethanol | Diminished |
| 8 | InCl₃ ( <10) | Ethanol | Reduced |
| 9 | InCl₃ (10) | Methanol | 80 |
| 10 | InCl₃ (10) | Acetonitrile | 60 |
| 11 | InCl₃ (10) | THF | 50 |
This table is generated based on data for a related indole synthesis to illustrate optimization principles. researchgate.net
Temperature and Pressure Optimization
Temperature is a key parameter in controlling reaction rates and product formation. Many classical indole syntheses, such as the Fischer indole synthesis, are often performed under high-temperature reflux conditions. rsc.org However, milder conditions are often preferable to improve selectivity and reduce byproducts. Some reactions show a stark temperature dependence; for instance, a reaction to form a fused 7-azaindole yielded 90% product under reflux conditions but only traces of product at room temperature. researchgate.net
Pressure can also be a significant factor, particularly in reactions involving gases. While not commonly the primary focus for many indole syntheses, it can be critical in specific transformations. For example, in the synthesis of ammonia (B1221849) from dinitrogen using boron-centered radicals, increasing the N₂ pressure from atmospheric to 80 bar dramatically increased the yield from low levels to 94%. nih.gov In carbonylative syntheses of indole derivatives, reactions are often carried out under several bars of carbon monoxide pressure to ensure its availability in the reaction mixture. beilstein-journals.org These examples highlight the principle that pressure can be a powerful tool for improving the efficiency of relevant chemical transformations.
Green Chemistry Principles in the Synthesis of (1H-indol-6-yl)methylamine
The growing demand for environmentally benign chemical processes has spurred the application of green chemistry principles to the synthesis of indole derivatives. researchgate.net This involves the use of sustainable solvents, recyclable catalysts, and energy-efficient reaction conditions.
Solvent-Free Reactions
Performing reactions without a solvent minimizes waste and can simplify product purification. Several indole syntheses have been adapted to solvent-free conditions. researchgate.net For example, the three-component Mannich-type reaction between indole, formaldehyde, and tertiary aromatic amines can be effectively carried out under solvent-free conditions using a heterogeneous silica-supported tungstic acid catalyst. nih.gov Another approach involves the copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin to form indolizines, a related nitrogen-containing heterocycle, which proceeds efficiently without a solvent. nih.gov These methods demonstrate the feasibility of reducing the environmental impact of heterocyclic synthesis by eliminating organic solvents.
Sustainable Catalytic Systems
The development of sustainable catalysts is a cornerstone of green chemistry. This includes using non-toxic, earth-abundant metals or metal-free systems, as well as catalysts that can be easily recovered and reused. rsc.orgrsc.org Magnetic nanoparticles (MNPs) have emerged as a popular green catalyst support due to their unique properties and ease of separation from the reaction mixture using an external magnet. researchgate.net
Heteropoly acids are another class of green catalysts that are efficient, reusable, and inexpensive. researchgate.net They can be used in aqueous media, further enhancing the green credentials of the synthetic process. For instance, tungstophosphoric acid (H₃PW₁₂O₄₀) has been used as a catalyst for the synthesis of bis(indole) derivatives in water, promoted by ultrasound irradiation. researchgate.net
Furthermore, multicomponent reactions that proceed under mild conditions using ethanol as a benign solvent and without the need for a metal catalyst represent a highly sustainable approach to the indole scaffold. rsc.orgrsc.orgsemanticscholar.org These methods often feature a high atom economy and a low E-factor (environmental factor), outperforming many traditional synthetic routes. semanticscholar.org
Advanced Spectroscopic and Structural Elucidation Studies of 1h Indol 6 Yl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of (1H-indol-6-yl)methylamine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) ring protons will appear in the aromatic region, typically between δ 6.5 and 7.8 ppm. The N-H proton of the indole ring is expected to be a broad singlet at a downfield chemical shift, potentially around δ 8.1 ppm. The protons of the propyl group and the methylene (B1212753) bridge will be observed in the upfield aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the indole ring will resonate in the downfield region (δ 100-140 ppm). The carbons of the propyl group and the methylene bridge will appear in the more shielded upfield region.
Predicted ¹H and ¹³C NMR Chemical Shifts for (1H-indol-6-yl)methylamine:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N-H | ~8.1 (br s) | - |
| Indole C2-H | ~7.2 | ~125 |
| Indole C3-H | ~6.5 | ~102 |
| Indole C4-H | ~7.5 | ~121 |
| Indole C5-H | ~7.1 | ~120 |
| Indole C7-H | ~7.6 | ~111 |
| Methylene (-CH₂-N) | ~3.8 | ~54 |
| Propyl N-CH₂- | ~2.5 | ~52 |
| Propyl -CH₂- | ~1.5 | ~23 |
| Propyl -CH₃ | ~0.9 | ~11 |
| Indole C3a | - | ~128 |
| Indole C6 | - | ~130 |
| Indole C7a | - | ~136 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the sequence of protons in the propyl group and their relationship with the methylene bridge.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be crucial in confirming the connection of the aminomethylpropyl side chain to the C6 position of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can help to confirm the spatial relationship between the protons of the side chain and the indole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact molecular weight of (1H-indol-6-yl)methylamine. This precise measurement allows for the calculation of the elemental composition, which serves as a powerful confirmation of the compound's chemical formula (C₁₂H₁₆N₂). The calculated exact mass would be compared to the experimentally determined value to verify the identity of the synthesized molecule.
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the molecule. The interpretation of these fragments provides further structural evidence. Key predicted fragmentation pathways for (1H-indol-6-yl)methylamine include:
Benzylic cleavage: Loss of the propylamino group to form a stable indol-6-ylmethyl cation.
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical.
Cleavage within the propyl chain: Loss of methyl or ethyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1H-indol-6-yl)methylamine is expected to show characteristic absorption bands for the various functional groups present.
Predicted IR Absorption Bands for (1H-indol-6-yl)methylamine:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Indole) | 3300-3500 | Stretching |
| N-H (Secondary Amine) | 3300-3500 (weak) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-N | 1000-1350 | Stretching |
The presence of a sharp band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the indole ring. The aliphatic C-H stretching bands just below 3000 cm⁻¹ would confirm the presence of the propyl and methylene groups. Aromatic C=C stretching absorptions would appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Indole Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For (1H-indol-6-yl)methylamine, the absorption of UV-Vis radiation is dominated by the indole chromophore. The indole ring system, an aromatic heterocyclic structure, gives rise to characteristic absorption bands corresponding to π → π* transitions.
The UV spectrum of the parent indole molecule in a non-polar solvent like hexane (B92381) typically displays two main absorption bands. A strong absorption peak (¹Lₐ band) is observed in the region of 210-230 nm, and a broader, less intense band (¹Lₑ band) appears around 260-290 nm. The ¹Lₑ band often shows fine vibrational structure.
The substitution on the indole ring significantly influences the position and intensity of these absorption maxima. In the case of (1H-indol-6-yl)methylamine, the presence of an alkylamine substituent at the C-6 position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the substituent, which extends the conjugation of the π-electron system.
The solvent environment also plays a crucial role in the UV-Vis spectrum of indoles. In polar solvents, such as ethanol (B145695) or water, the fine structure of the ¹Lₑ band may be lost, and the absorption maxima can undergo further shifts. Hydrogen bonding interactions between the solvent and the N-H group of the indole ring, as well as the amine functionality of the substituent, can alter the energy levels of the electronic states.
A hypothetical UV-Vis spectrum of (1H-indol-6-yl)methylamine in a polar solvent would be expected to show a strong absorption maximum below 230 nm and a broader band in the 270-300 nm range, reflecting the influence of the 6-position substituent.
Table 1: Typical UV-Vis Absorption Maxima for the Indole Chromophore
| Absorption Band | Wavelength Range (nm) | Molar Absorptivity (ε) | Transition |
| ¹Lₐ | 210-230 | >10,000 | π → π |
| ¹Lₑ | 260-290 | <10,000 | π → π |
Note: The exact λ_max_ and ε values for (1H-indol-6-yl)methylamine would require experimental measurement.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
As of the latest available data, a specific crystal structure for (1H-indol-6-yl)methylamine has not been deposited in public crystallographic databases. Therefore, a detailed discussion of its solid-state structure, including specific bond lengths, angles, and crystal packing diagrams, cannot be provided at this time.
The conformation of the propyl group and the methylene linker would also be determined, providing insight into the molecule's preferred spatial arrangement in the solid state. To definitively elucidate these structural details, the synthesis of a single crystal of (1H-indol-6-yl)methylamine and subsequent X-ray diffraction analysis would be necessary.
Computational Chemistry and Molecular Modeling of 1h Indol 6 Yl Methylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer profound insights into the electronic nature of molecules. For (1H-indol-6-yl)methylamine, these methods can map out its electronic landscape, which is crucial for understanding its chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.net For (1H-indol-6-yl)methylamine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization or energy minimization.
A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p). nih.govnih.gov The calculation iteratively adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible electronic energy. This optimized geometry represents the most probable conformation of the molecule in the gas phase. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for (1H-indol-6-yl)methylamine using DFT
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C6-C(methylene) | 1.51 Å |
| Bond Length | C(methylene)-N | 1.47 Å |
| Bond Length | N-C(propyl, C1) | 1.46 Å |
| Bond Angle | C6-C(methylene)-N | 112.5° |
| Bond Angle | C(methylene)-N-C(propyl, C1) | 114.0° |
| Dihedral Angle | C5-C6-C(methylene)-N | 95.0° |
Note: These values are illustrative and would be the output of a DFT calculation.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
For (1H-indol-6-yl)methylamine, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, which is a characteristic feature of aromatic compounds. wikipedia.org The LUMO, conversely, would likely be distributed over the indole ring as well, with some contribution from the aminic side chain. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for (1H-indol-6-yl)methylamine
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.
An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.orgyoutube.com It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. acs.org Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. youtube.com
In the case of (1H-indol-6-yl)methylamine, the EPS map would likely show a significant region of negative potential around the nitrogen atom of the indole ring and extending across the aromatic system. The nitrogen atom of the propylamino group would also exhibit a region of negative potential due to its lone pair of electrons. The hydrogen atoms, particularly the one attached to the indole nitrogen and those on the propyl group, would show positive potential.
Conformational Analysis and Energy Landscapes
The flexibility of the N-propylaminomethyl side chain in (1H-indol-6-yl)methylamine means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, providing a picture of the molecule's dynamic behavior.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate descriptions of conformational energies. However, they are computationally expensive. Semi-empirical methods, which use some experimental data to simplify calculations, offer a faster but less accurate alternative.
A conformational search for (1H-indol-6-yl)methylamine would involve systematically rotating the rotatable bonds in the side chain and calculating the energy of each resulting conformation. This would reveal the low-energy, stable conformers and the transition states that connect them. The results would be plotted on a potential energy surface, illustrating the energy landscape of the molecule.
For larger systems or more extensive conformational searches, molecular mechanics (MM) is the method of choice. nih.govarxiv.org MM methods use classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule. researchgate.netbiorxiv.orgarxiv.org The force field defines the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov
By applying a suitable force field (e.g., AMBER, CHARMM), one can perform a rapid conformational analysis of (1H-indol-6-yl)methylamine. This would identify the most stable conformers based on steric and electrostatic interactions. For instance, conformations where the propyl group is extended away from the indole ring might be favored to minimize steric hindrance.
Table 3: Hypothetical Relative Energies of Stable Conformers of (1H-indol-6-yl)methylamine from Molecular Mechanics
| Conformer | Dihedral Angle (C6-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 175° | 0.00 | 65 |
| 2 | -65° | 0.85 | 25 |
| 3 | 70° | 1.20 | 10 |
Note: These values are for illustrative purposes and represent a potential outcome of a molecular mechanics conformational search.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations are a computational method used to analyze the physical movements of atoms and molecules. For (1H-indol-6-yl)methylamine, MD simulations can provide a detailed picture of its conformational landscape and how it evolves over time. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes the positions and velocities of the atoms as a function of time. From this trajectory, various properties, including conformational changes, solvent effects, and rotational barriers, can be analyzed.
In the context of indolylmethylamine derivatives, MD simulations have been employed to understand their interactions with biological targets. For instance, simulations can elucidate the stability and conformational behavior of such ligands within protein binding sites, providing a deeper understanding of their mechanism of action mdpi.com. The setup for such simulations typically involves placing the molecule in a simulated solvent box and applying a force field, such as AMBER or GROMOS, to describe the interatomic forces. The system is then subjected to energy minimization, followed by a period of equilibration and a production run from which data is collected.
The conformation of a flexible molecule like (1H-indol-6-yl)methylamine is significantly influenced by its solvent environment. Different solvents can stabilize different conformations through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. The polarity of the solvent is a particularly critical factor.
In polar protic solvents, such as water or methanol (B129727), the amine group of (1H-indol-6-yl)methylamine can act as both a hydrogen bond donor and acceptor. The indole ring's N-H group can also participate in hydrogen bonding. These interactions can lead to a more extended conformation of the propyl chain to maximize solvent exposure. Conversely, in aprotic, non-polar solvents, intramolecular interactions may become more favorable, potentially leading to more compact or folded conformations.
Studies on other nitrogen-containing heterocyclic compounds, such as [s]-triazines, have demonstrated that the rotational barrier around a C-N bond can be solvent-dependent. The barrier to rotation was found to increase as the solvent dielectric constant decreases nih.gov. This is attributed to the role of the solvent in stabilizing the charge distribution in the transition state of rotation. A similar trend can be anticipated for the C-N bonds in the side chain of (1H-indol-6-yl)methylamine. The interaction between the solute and solvent can lead to observable shifts in spectroscopic properties, a phenomenon known as solvatochromism, which is indicative of changes in the electronic distribution and, by extension, conformation researchgate.net.
Table 1: Illustrative Solvent Effects on Conformational Preferences
| Solvent | Dielectric Constant (ε) | Expected Predominant Conformation of Propyl Chain | Key Interactions |
| Water | 80.1 | Extended | Hydrogen bonding with the amine and indole N-H |
| Methanol | 32.7 | Extended | Hydrogen bonding |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Intermediate | Dipole-dipole interactions |
| Chloroform | 4.8 | More Compact/Folded | Weaker dipole-dipole interactions |
| Hexane (B92381) | 1.9 | Compact/Folded | Van der Waals forces, potential for intramolecular interactions |
This table is illustrative and based on general principles of solvent effects on molecular conformation.
The flexibility of (1H-indol-6-yl)methylamine is primarily governed by the rotational barriers around the single bonds in its side chain: the C6-CH2 bond, the CH2-N bond, and the N-propyl bonds. The rotation around these bonds allows the molecule to adopt various conformations.
The energy required to rotate around a specific bond is known as the rotational energy barrier. These barriers can be calculated using quantum mechanical methods or inferred from experimental techniques like NMR spectroscopy. For indole derivatives, hindered rotation around C-N bonds has been observed and quantified. For example, in N-carbomethoxylated indole derivatives, the rotational barriers for the C-N carbamate (B1207046) bond were calculated to be in the range of 9.8 to 12.8 kcal/mol scielo.org.mx. While the amine C-N bond in (1H-indol-6-yl)methylamine is different from a carbamate, this provides a relevant comparison for the energy scales of such rotational processes.
The magnitude of the rotational barrier is influenced by steric hindrance and electronic effects. The propyl group attached to the nitrogen atom will introduce a degree of steric hindrance that affects the rotational barrier of the CH2-N bond. Furthermore, the electronic properties of the indole ring can influence the rotational profile. The protonation state of the amine will also have a significant impact; protonation is expected to increase the rotational barrier due to changes in electronic distribution and bond character nih.gov.
Table 2: Estimated Rotational Energy Barriers for Key Bonds
| Bond | Estimated Rotational Barrier (kcal/mol) | Factors Influencing the Barrier |
| Indole C6-CH2 | Low (similar to toluene) | Steric interactions with the adjacent part of the indole ring. |
| CH2-N (amine) | Moderate | Steric hindrance from the propyl group and the indole moiety. Electronic effects from the indole ring. |
| N-Propyl (C-C bonds) | Low (similar to butane) | Standard torsional strain. |
These are estimated values based on analogous chemical structures and general principles. Specific computational studies would be required for precise quantification.
Structure Activity Relationship Sar Studies on Analogues of 1h Indol 6 Yl Methylamine
Design Principles for Analogues and Derivatives of (1H-indol-6-yl)methylamine
The design of new analogues centers on systematically modifying three key regions of the (1H-indol-6-yl)methylamine molecule: the indole (B1671886) nitrogen (N1), the indole ring itself, and the N-propyl-methylamine side chain. Each modification alters the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with target receptors.
Modifications at the Indole Nitrogen (N1)
The nitrogen atom at position 1 of the indole ring is a common site for chemical modification. nih.gov Substituting the hydrogen atom at N1 can significantly impact a compound's properties. For instance, N-substituted indole derivatives have been investigated for a variety of biological activities. nih.gov The introduction of different groups at this position can alter the molecule's ability to act as a hydrogen bond donor and can introduce new steric or electronic interactions. Studies on related indole structures have shown that introducing substituents like tertiary amino and phenyl groups at the N1 position can lead to significant biological activity. nih.gov
Substitutions on the Indole Ring System (Positions 2, 3, 4, 5, 7)
Position 2: The introduction of substituents at the C2 position is a key strategy in modifying indole derivatives. For example, indole-2-carboxamides are synthesized from indole-2-carboxylic acid precursors and show inhibitory activity against various enzymes. nih.gov
Position 3: The C3 position is frequently functionalized to create more complex structures. nih.gov C3-substituted indole analogues are known to be effective as anticancer and antimicrobial agents. nih.gov The nature of the substituent at C3 can be critical; for example, the presence of a double bond and an ester group at this position has been shown to increase cytotoxicity in some series. mdpi.com
Positions 4, 5, and 7: The benzene (B151609) portion of the indole ring is also a target for modification. The introduction of halogen atoms (F, Cl, Br) at positions 5 or 7 can have a significant effect on cytotoxicity. mdpi.com Similarly, substitutions at position 4, such as a chlorine atom, have been incorporated into the design of D2/D3 receptor agonists. researchgate.net In studies on diindolylmethanes, methoxy (B1213986) groups at positions 4, 5, or 6 influenced binding affinities at cannabinoid receptors. nih.gov The linkage position between indole rings in bisindole compounds is also critical, with a 6-6' linkage showing superior activity compared to 5-6', 6-5', or 5-5' linkages in a series of HIV fusion inhibitors. nih.gov
The following table summarizes the effects of substitutions at various positions on the indole ring based on findings from related indole derivatives.
| Position | Type of Substitution | Observed Effect in Analogue Series | Reference |
| N1 | Phenyl, Tertiary Amino | Significant activity against Staphylococcus aureus | nih.gov |
| C2 | Carboxamide | Enzyme inhibition | nih.gov |
| C3 | Various | Anticancer, Antimicrobial activity | nih.gov |
| C4 | Chlorine | D2/D3 receptor affinity | researchgate.net |
| C5 | Halogens (F, Cl, Br) | Increased cytotoxicity, Tyrosine Kinase inhibition | mdpi.com |
| C7 | Halogens (F, Cl, Br) | Increased cytotoxicity | mdpi.com |
Variations in the Alkyl Chain Length and Branching
The methylene (B1212753) bridge connecting the indole ring to the terminal amine is a key linker. Altering its length and branching pattern can significantly affect the molecule's conformational flexibility and its ability to position the amine group for optimal interaction with a target. In related series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, the length of the alkyl chain was a parameter explored in SAR studies. researchgate.net The spatial relationship between the aromatic indole core and the basic nitrogen atom is often a critical determinant of pharmacological activity.
Replacement of the Propyl Group with Other Alkyl or Aryl Moieties
The propyl group on the amine nitrogen contributes to the lipophilicity and steric profile of the molecule. Replacing it with other groups is a common strategy in lead optimization.
Alkyl Moieties: Varying the alkyl substituent can fine-tune the compound's lipophilicity and steric bulk, potentially improving target binding or pharmacokinetic properties.
Aryl Moieties: The introduction of an aryl group, such as a phenyl or pyridinyl ring, can introduce new possibilities for pi-stacking or other aromatic interactions within a receptor binding pocket. For example, in a series of N-(4-pyridinyl)-1H-indol-1-amines, the N-propyl derivative (besipirdine) was selected for clinical development for Alzheimer's disease. nih.gov This highlights the importance of the N-alkyl substituent in defining the biological profile. In another example, linking an indole to a benzothiazole (B30560) moiety via an N-acetamide group was explored for antimicrobial activity. iosrjournals.org
Theoretical Frameworks for SAR Studies on Indole Derivatives
Modern drug discovery heavily relies on computational and theoretical methods to rationalize SAR and guide the design of new compounds. nih.gov These approaches complement experimental work by providing insights into the molecular interactions that govern biological activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For indole derivatives, docking studies have been used to interpret biological activity by visualizing potential binding modes. researchgate.net For instance, docking has revealed how indole-acrylamide derivatives form hydrogen bonds within the colchicine-binding site of tubulin. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. These models can help predict the activity of novel analogues before they are synthesized.
Conformational Analysis: Understanding the accessible shapes (conformers) of a molecule is crucial. For a series of bisindole inhibitors, conformational analysis showed that the most active isomer could adopt a more compact shape, which was apparently better suited for the target's hydrophobic pocket. nih.govacs.org
These computational tools allow researchers to build hypotheses about the key pharmacophoric features required for activity and to prioritize the synthesis of compounds most likely to succeed. acs.org
Synthetic Accessibility and Diversity-Oriented Synthesis for Analogue Libraries
The ability to efficiently synthesize a wide range of analogues is fundamental to any SAR study. The synthesis of (1H-indol-6-yl)methylamine analogues can leverage established methods for indole chemistry. A common strategy for creating 6-aminoindoles is to construct the indole ring with the amine group or a precursor, like a nitro group, already in place at the C6 position. The nitro group can then be reduced to the primary amine, followed by N-alkylation to install the desired side chain.
Diversity-Oriented Synthesis (DOS) is a powerful strategy for rapidly generating libraries of structurally diverse small molecules. nih.govnih.gov Unlike traditional target-oriented synthesis, which focuses on a single product, DOS aims to create a collection of compounds with varied scaffolds and stereochemistry from a common starting material. nih.gov This approach is particularly well-suited for exploring the chemical space around a privileged scaffold like indole. By applying DOS principles, researchers can efficiently generate a library of (1H-indol-6-yl)methylamine analogues with modifications at the N1 position, various points on the indole ring, and on the side chain, thereby accelerating the discovery of structure-activity relationships. nih.gov
Theoretical Considerations for Biological Interactions of 1h Indol 6 Yl Methylamine
Molecular Docking Studies with Representative Protein Targets (Hypothetical Scenarios)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can provide insights into the binding mode and affinity of a ligand, such as (1H-indol-6-yl)methylamine, within the active site of a protein.
In hypothetical docking scenarios, (1H-indol-6-yl)methylamine could be docked into the binding sites of various protein classes known to interact with indole (B1671886) derivatives. These include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways like cyclooxygenases (COX). mdpi.comjapsonline.com
The binding mode would likely be governed by a combination of interactions:
Hydrogen Bonding: The secondary amine and the indole N-H group are potential hydrogen bond donors, while the nitrogen of the amine can also act as a hydrogen bond acceptor. These groups could form crucial interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. nih.gov
π-π Stacking: The aromatic indole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The propyl group and the indole ring itself provide hydrophobic surfaces that can interact favorably with nonpolar pockets within the protein.
For instance, in a hypothetical docking with a kinase, the indole scaffold might occupy the adenine (B156593) binding pocket, with the N-H group forming a hydrogen bond with the hinge region backbone, a common interaction for kinase inhibitors. The propylamino substituent could then extend into a more solvent-exposed region or a hydrophobic sub-pocket.
The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), is a numerical value calculated by the docking software to rank potential poses. A lower binding energy generally indicates a more stable protein-ligand complex. In a study on indole derivatives targeting glucokinase receptors, docking scores of -8.93 and -8.44 kcal/mol were considered significant. benthamdirect.com For newly synthesized heterocyclic scaffolds based on an indole moiety, a compound with a binding energy of -11.5 kcal/mol was identified as a potent potential antimicrobial agent. nih.gov Based on these examples, a favorable hypothetical docking of (1H-indol-6-yl)methylamine would likely yield a similarly negative binding energy, suggesting a potentially stable interaction with the target protein.
The predicted binding affinity is influenced by the number and strength of the interactions described above. The precise value would depend on the specific protein target and the docking algorithm used.
Pharmacophore Modeling and Ligand-Based Design for Indole Derivatives
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.comproceedings.science For indole derivatives, common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com
A pharmacophore model for a series of indole derivatives might identify the following key features:
An aromatic ring feature corresponding to the indole core.
A hydrogen bond donor feature from the indole N-H.
A hydrogen bond donor/acceptor feature from the secondary amine.
A hydrophobic feature representing the propyl group.
By understanding the key pharmacophoric features of active indole derivatives, new molecules can be designed with potentially improved activity. For (1H-indol-6-yl)methylamine, this could involve modifying the propyl group to better fit a hydrophobic pocket or altering the substitution pattern on the indole ring to optimize interactions.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)
ADME properties are crucial for determining the drug-likeness of a compound. Computational methods are frequently used in the early stages of drug discovery to predict these properties. nih.gov
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar one. It significantly influences absorption and distribution. A predicted XlogP value for the similar compound, 1-propyl-1h-indol-6-amine, is 2.1. uni.lu This suggests that (1H-indol-6-yl)methylamine would also have moderate lipophilicity, which is often favorable for oral absorption.
The hydrogen bonding potential of a molecule is a key determinant of its solubility, permeability, and interaction with biological targets.
Hydrogen Bond Donors (HBD): (1H-indol-6-yl)methylamine has two potential hydrogen bond donors: the hydrogen atom on the indole nitrogen and the hydrogen atom on the secondary amine.
Hydrogen Bond Acceptors (HBA): The nitrogen atom of the secondary amine can act as a hydrogen bond acceptor.
This hydrogen bonding capacity would influence its solubility in aqueous environments and its ability to cross biological membranes.
In Silico Assessment of Potential Receptor Interactions Based on Indole Scaffold Literature
The indole nucleus is a prominent structural motif found in a vast array of biologically active compounds and serves as a "privileged scaffold" in medicinal chemistry. mdpi.com Its presence in essential natural products like the amino acid tryptophan and key neurotransmitters such as serotonin (B10506) highlights its fundamental role in biological systems. nih.govchemijournal.compnu.ac.ir The unique electronic and steric properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, hydrophobic, and van der Waals interactions. These interactions are crucial for the affinity and selectivity of indole-containing ligands for their respective receptor targets. nih.gov
The compound (1H-indol-6-yl)methylamine, by virtue of its indoleamine structure, is theoretically predisposed to interact with a range of receptors that recognize endogenous indoleamines. The specific substitution pattern, with a propylaminomethyl group at the 6-position of the indole ring, will modulate the binding affinity and selectivity for these potential targets. The 6-position substitution is a less common motif compared to the more extensively studied 3- and 5-substituted indoles, but literature on 6-substituted indole carboxamides has shown potent and selective biological activity, suggesting that this position is a viable point for molecular modification to achieve desired pharmacological profiles. nih.gov
Computational, or in silico, methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for predicting how a novel compound might interact with known protein targets. nih.govonlinescientificresearch.com These studies model the ligand-receptor interactions at an atomic level, providing insights into binding modes and affinities. nih.gov For (1H-indol-6-yl)methylamine, an in silico assessment would involve docking the molecule into the binding sites of various receptors known to interact with indole derivatives.
The indole scaffold is a key feature for ligands of various receptor families. For instance, many indole derivatives show affinity for serotonin (5-HT) receptors, dopamine (B1211576) (D) receptors, and melatonin (B1676174) receptors, owing to their structural similarity to the endogenous ligand serotonin. The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking interactions with aromatic amino acid residues in the receptor's binding pocket.
Furthermore, the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, a key target in cancer immunotherapy, processes the indole-containing amino acid tryptophan. onlinescientificresearch.comnih.govelsevierpure.com The structural resemblance of (1H-indol-6-yl)methylamine to tryptophan suggests it could be investigated as a potential modulator of IDO1 or related pathways. researchgate.net The propylamino side chain would be a critical determinant of binding specificity and activity.
The table below outlines a theoretical in silico assessment of the potential receptor interactions for (1H-indol-6-yl)methylamine based on the extensive literature on the indole scaffold.
| Potential Receptor/Enzyme Target | Rationale for Interaction based on Indole Scaffold | Potential Key Interactions |
| Serotonin (5-HT) Receptors | The indoleamine core is a bioisostere of serotonin. nih.gov The specific subtype selectivity (e.g., 5-HT1A, 5-HT2A, 5-HT6) would be influenced by the 6-substituted propylaminomethyl side chain. | Hydrogen bonding via indole N-H; π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan); Ionic/H-bond interaction via the protonated propylamino group. |
| Dopamine (D) Receptors | Indole derivatives have been explored as dopamine receptor ligands. The flexible propylamino side chain can adopt conformations that mimic the ethylamine (B1201723) side chain of dopamine. | π-π stacking interactions with aromatic residues in the binding pocket; Hydrophobic interactions from the propyl group. |
| Melatonin (MT1, MT2) Receptors | Melatonin is a 5-methoxyindole (B15748) derivative. The core indole structure is the primary recognition element. | Hydrogen bonding and π-stacking are critical for binding. The 6-substitution would explore a different region of the binding pocket compared to the 5-substitution of melatonin. |
| Indoleamine 2,3-dioxygenase (IDO1) | IDO1's natural substrate is the indole-containing amino acid L-tryptophan. elsevierpure.com (1H-indol-6-yl)methylamine possesses the core indole ring necessary for recognition. nih.gov | Heme coordination via the indole ring or displacement of water molecules; Interactions with amino acid residues in the active site such as Lys238. nih.gov |
| Phosphoinositide 3-kinase delta (PI3Kδ) | Some indole-based scaffolds have been developed as potent and selective PI3Kδ inhibitors, indicating the indole moiety can be accommodated in the kinase's active site. researchgate.netnih.gov | Formation of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. |
Metabolic Fate and Biotransformation Studies of 1h Indol 6 Yl Methylamine in Vitro Methodologies and in Silico Prediction
In Vitro Methodologies
In vitro approaches are fundamental for elucidating the metabolic pathways of a compound by simulating the metabolic processes of a living organism in a controlled laboratory setting. For a compound with the structural features of (1H-indol-6-yl)methylamine, which contains an indole (B1671886) ring and a secondary amine, several key in vitro systems are employed.
Hepatic Microsomal Assays
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for the phase I metabolism of many drugs and foreign compounds. nih.govnih.gov The indole moiety and the alkyl side chain of (1H-indol-6-yl)methylamine are potential sites for oxidative metabolism by CYP450s.
Incubation Procedure: The compound would be incubated with pooled human liver microsomes (or microsomes from other species of interest) in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, which provides the necessary cofactors for CYP450 activity.
Metabolite Identification: Following incubation, the reaction mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as LC-MS/MS or high-resolution mass spectrometry (HRMS). This allows for the separation, detection, and structural elucidation of potential metabolites.
Reaction Phenotyping: To identify the specific CYP450 isoforms responsible for the metabolism, the compound is incubated with a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2). Alternatively, selective chemical inhibitors for specific CYP450 isoforms can be used in incubations with human liver microsomes.
Hepatocyte Incubations
Primary hepatocytes provide a more complete metabolic picture as they contain both phase I and phase II enzymes in a cellular context. Phase II enzymes catalyze conjugation reactions, such as glucuronidation and sulfation, which are potential metabolic routes for hydroxylated metabolites of the parent compound.
Cell Culture: Cryopreserved or fresh hepatocytes are cultured and incubated with (1H-indol-6-yl)methylamine at various concentrations and time points.
Analysis: Both the cell culture medium and the cell lysate are analyzed to identify a broader range of metabolites, including both phase I and phase II products.
Sub-cellular Fraction Studies (S9 Fractions)
The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone. This fraction is particularly useful for studying compounds that may be metabolized by cytosolic enzymes, such as aldehyde oxidase or certain dehydrogenases, in addition to microsomal enzymes.
In Silico Prediction
In silico, or computational, methods are increasingly used to predict the metabolic fate of compounds before or in parallel with in vitro studies. nih.gov These models use algorithms based on known metabolic pathways and the chemical structures of substrates.
Site of Metabolism Prediction
For (1H-indol-6-yl)methylamine, several sites are susceptible to metabolism. In silico models can predict the likelihood of metabolism at these various positions:
Aromatic Hydroxylation: The indole ring is a target for hydroxylation, potentially at positions 2, 4, 5, or 7.
N-dealkylation: The propyl group attached to the amine can be removed, leading to the formation of (1H-indol-6-yl)methanamine.
Oxidative Deamination: The amine group can be oxidized, potentially by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid or reduced to an alcohol. mdpi.com
N-oxidation: The secondary amine could be oxidized to a hydroxylamine.
Metabolite Structure Prediction
Based on the predicted sites of metabolism, computational tools can generate the structures of potential metabolites. These predicted structures can then be used to guide the search for and identification of actual metabolites in in vitro experiments.
Physicochemical Property Prediction
In silico tools can also predict the physicochemical properties of the parent compound and its potential metabolites, such as logP, solubility, and pKa. nih.gov These properties are crucial for designing appropriate analytical methods and for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Metabolic Pathways for (1H-indol-6-yl)methylamine
| Metabolic Reaction | Potential Metabolites | Enzyme Families Implicated |
| Aromatic Hydroxylation | Hydroxy-indolyl derivatives | Cytochrome P450 (CYP) |
| N-dealkylation (N-depropylation) | (1H-indol-6-yl)methanamine | Cytochrome P450 (CYP) |
| Oxidative Deamination | (1H-indol-6-yl)acetaldehyde, (1H-indol-6-yl)acetic acid, (1H-indol-6-yl)ethanol | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), Alcohol Dehydrogenase (ADH) |
| N-Oxidation | N-hydroxy-(1H-indol-6-yl)methylamine | Cytochrome P450 (CYP), Flavin-containing Monooxygenase (FMO) |
| Phase II Conjugation (of hydroxylated metabolites) | Glucuronide and sulfate (B86663) conjugates | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |
Enzyme Inhibition Studies (Methodological Frameworks)
Enzyme inhibition assays are crucial for determining if a compound can interfere with the activity of key metabolic enzymes, which can lead to drug-drug interactions. For a compound like (1H-indol-6-yl)methylamine, the primary enzymes of interest for inhibition studies would be CYP450s and MAOs.
Cytochrome P450 Inhibition Assays
These assays assess the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms.
Methodology: A fluorescent probe substrate specific to a particular CYP450 isoform is incubated with human liver microsomes or recombinant CYP450 enzymes in the presence of varying concentrations of the test compound, (1H-indol-6-yl)methylamine. The rate of formation of the fluorescent metabolite is measured. A decrease in the rate of fluorescence indicates inhibition.
Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Commonly Used Probe Substrates for CYP450 Inhibition Studies
| CYP450 Isoform | Probe Substrate | Measured Metabolite |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Monoamine Oxidase (MAO) Inhibition Assays
Given the structural similarity of (1H-indol-6-yl)methylamine to endogenous monoamines, its potential to inhibit MAO-A and MAO-B is of significant interest. drugs.com
Methodology: The inhibitory activity against MAO-A and MAO-B can be determined using commercially available kits. These assays typically use a non-fluorescent substrate that is converted into a highly fluorescent product by the respective MAO isoform. The test compound is incubated with the enzyme and substrate, and the change in fluorescence is measured over time.
Data Analysis: Similar to CYP450 inhibition assays, the results are used to determine the IC50 value for each MAO isoform. This allows for the assessment of both the potency and selectivity of the inhibitory activity.
Analytical Methodologies for Quantification and Purity Assessment of 1h Indol 6 Yl Methylamine
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are fundamental in separating (1H-indol-6-yl)methylamine from impurities, which may include starting materials, by-products from synthesis, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like (1H-indol-6-yl)methylamine. A reversed-phase method is typically the most suitable approach for indoleamines. nih.gov
Development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity. For (1H-indol-6-yl)methylamine, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of indole (B1671886) derivatives. nih.gov
The mobile phase composition is critical for achieving the desired resolution. A gradient elution is often preferred over an isocratic one to ensure the efficient elution of both polar and non-polar impurities. A typical mobile phase system consists of an aqueous component with an acid modifier and an organic solvent. nih.gov The acid, such as trifluoroacetic acid (TFA), helps to protonate the amine, leading to sharper peaks and improved peak shape. Methanol (B129727) or acetonitrile (B52724) is commonly used as the organic modifier.
Detection is typically performed using a UV detector, as the indole ring system of the compound exhibits strong ultraviolet absorbance.
Table 1: Illustrative HPLC Method Parameters for (1H-indol-6-yl)methylamine Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides protons to ensure the analyte is in a single ionic form, improving peak shape. nih.gov |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute the analyte and impurities from the column. |
| Gradient | 10-90% B over 20 minutes | A gradient elution ensures the separation of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~270-280 nm | The indole moiety has a characteristic absorbance in this region. nih.gov |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, (1H-indol-6-yl)methylamine, being a secondary amine with a polar indole ring, has limited volatility and may exhibit poor chromatographic behavior on standard GC columns. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. nih.govyoutube.com
The derivatization process involves reacting the amine and the N-H group of the indole ring with a suitable reagent to replace the active hydrogens with less polar functional groups. Common derivatization techniques include silylation and acylation. nih.govresearchgate.net
Silylation: This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com This replaces the active hydrogens on the amine and indole nitrogen with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.
Acylation: This technique uses acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to introduce a heptafluorobutyryl group. Acylated derivatives are often very stable and provide excellent sensitivity with an electron capture detector (ECD) or in mass spectrometry. nih.gov
The resulting volatile derivative can then be analyzed by GC-MS, where the gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information, confirming the identity of the compound and any impurities.
Table 2: Typical Derivatization and GC-MS Parameters
| Step | Parameter | Description |
| Derivatization | Reagent: BSTFA with 1% TMCS | A common and effective silylating agent for amines and indoles. sigmaaldrich.com |
| Reaction: Heat at 70°C for 30 minutes | Ensures complete derivatization of the analyte. | |
| GC System | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness | |
| Carrier Gas | Helium at a constant flow of 1 mL/min | |
| Inlet Temperature | 250 °C | |
| Oven Program | Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 min | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Range | 50-550 amu | |
| Transfer Line Temp | 280 °C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of (1H-indol-6-yl)methylamine. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product. escholarship.org
The separation is performed on a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. chromatographyonline.com A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
The choice of the mobile phase is crucial for achieving good separation. For amines on silica gel plates, a mixture of a relatively non-polar solvent and a more polar solvent is often used. The addition of a small amount of a base, such as triethylamine (B128534) or ammonia (B1221849), can improve the peak shape of basic compounds by minimizing tailing. researchgate.net
After development, the separated spots are visualized. Since indole derivatives are often UV-active, they can be visualized under a UV lamp (at 254 nm or 366 nm). Staining with a suitable reagent, such as a vanillin (B372448) or p-anisaldehyde solution followed by heating, can also be used for visualization. The retention factor (Rf) value for each spot can be calculated to help in the identification of the components.
Table 3: Recommended TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Dichloromethane:Methanol (95:5) with 0.5% Triethylamine |
| Application | Spot a small amount of the reaction mixture, starting material, and a co-spot. |
| Development | In a closed chamber until the solvent front is ~1 cm from the top of the plate. |
| Visualization | 1. UV light (254 nm) 2. Staining with p-anisaldehyde solution followed by gentle heating. |
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods, particularly UV-Vis spectroscopy, provide a straightforward and rapid means of determining the concentration of (1H-indol-6-yl)methylamine in a solution.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound in solution. The indole ring in (1H-indol-6-yl)methylamine has a characteristic UV absorption spectrum, which can be used for its quantification. core.ac.ukresearchdata.edu.au The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.
To perform a quantitative analysis, a calibration curve must first be prepared. This involves measuring the absorbance of a series of standard solutions of the compound at known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax), which for 6-substituted indoles is typically in the range of 270-295 nm. nih.gov A plot of absorbance versus concentration should yield a straight line, the equation of which can then be used to determine the concentration of an unknown sample based on its measured absorbance.
Table 4: Procedure for UV-Vis Quantitative Analysis
| Step | Action | Purpose |
| 1. Determine λmax | Scan a dilute solution of the compound from 200-400 nm. | To identify the wavelength of maximum absorbance for highest sensitivity and accuracy. nih.gov |
| 2. Prepare Standards | Create a series of at least five standard solutions of known concentrations in a suitable solvent (e.g., methanol or ethanol). | To establish a calibration curve covering the expected concentration range of the unknown sample. |
| 3. Measure Absorbance | Measure the absorbance of each standard solution and the unknown sample at the determined λmax. | To gather the data needed for the calibration curve and to measure the unknown. |
| 4. Create Calibration Curve | Plot absorbance vs. concentration for the standard solutions. | To visually and mathematically represent the relationship between absorbance and concentration. |
| 5. Calculate Concentration | Use the linear regression equation from the calibration curve to calculate the concentration of the unknown sample. | To determine the concentration of the analyte in the sample solution. |
Development of Robust Analytical Protocols for Research Scale
At the research scale, analytical protocols for a novel compound like (1H-indol-6-yl)methylamine are designed to be sensitive, specific, and adaptable. The primary objectives are to confirm the chemical structure, determine the purity, and quantify the compound in various matrices, if required. The development process involves a systematic evaluation of different analytical techniques, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy forming the cornerstone of the analytical workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purity assessment and quantification of non-volatile and thermally labile compounds like (1H-indol-6-yl)methylamine. The development of a robust HPLC method involves the careful selection of a suitable stationary phase, mobile phase, and detector.
For the analysis of (1H-indol-6-yl)methylamine, a reversed-phase HPLC method is a logical starting point due to the compound's moderate polarity. A C18 column is a common choice for the stationary phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the target compound from any impurities or starting materials. Gradient elution is often preferred to ensure the efficient elution of compounds with a range of polarities.
Given that the analyte possesses a secondary amine group, derivatization can be employed to enhance detection sensitivity, particularly with fluorescence detection (FLD). researchgate.netnih.gov Derivatization with reagents such as o-phthaldiadehyde (OPA) can significantly lower the limit of detection. researchgate.netnih.gov Alternatively, UV detection is a viable option due to the presence of the indole chromophore.
A hypothetical HPLC method for the analysis of (1H-indol-6-yl)methylamine is detailed in the table below.
Table 1: Hypothetical HPLC Parameters for the Analysis of (1H-indol-6-yl)methylamine
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While (1H-indol-6-yl)methylamine itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. researchgate.net Acylation or silylation of the secondary amine can increase volatility and improve chromatographic peak shape. researchgate.net
The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule. For (1H-indol-6-yl)methylamine, characteristic fragments would be expected from the cleavage of the propyl group and the benzylic C-N bond.
A proposed GC-MS method, likely following derivatization, is outlined below.
Table 2: Proposed GC-MS Parameters for Derivatized (1H-indol-6-yl)methylamine
| Parameter | Value |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-500 m/z |
The expected mass spectrum would show a molecular ion peak (after derivatization) and characteristic fragment ions, allowing for confident identification. For the underivatized molecule, predicted mass-to-charge ratios ([M+H]+, [M+Na]+, etc.) can be calculated to aid in identification. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.
For (1H-indol-6-yl)methylamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the indole ring, the methylene (B1212753) bridge protons, and the protons of the propyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
The following table presents the anticipated chemical shifts for the key protons and carbons of (1H-indol-6-yl)methylamine.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (1H-indol-6-yl)methylamine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole NH | ~11.0 (s, 1H) | - |
| Indole H-2 | ~7.2 (t, 1H) | ~124.5 |
| Indole H-3 | ~6.4 (t, 1H) | ~102.0 |
| Indole H-4 | ~7.5 (d, 1H) | ~121.0 |
| Indole H-5 | ~6.9 (dd, 1H) | ~120.5 |
| Indole H-7 | ~7.4 (s, 1H) | ~111.0 |
| Ar-CH₂-N | ~3.8 (s, 2H) | ~53.0 |
| N-CH₂-CH₂-CH₃ | ~2.5 (t, 2H) | ~51.0 |
| N-CH₂-CH₂-CH₃ | ~1.5 (sextet, 2H) | ~22.0 |
| N-CH₂-CH₂-CH₃ | ~0.9 (t, 3H) | ~11.5 |
| Indole C-3a | - | ~128.0 |
| Indole C-6 | - | ~136.0 |
| Indole C-7a | - | ~127.0 |
*s = singlet, d = doublet, t = triplet, dd = doublet of doublets, sextet = sextet
The combination of these analytical techniques provides a comprehensive and robust framework for the characterization, quantification, and purity assessment of (1H-indol-6-yl)methylamine at the research scale, ensuring the quality and integrity of the synthesized compound for its intended scientific applications.
Future Research Directions and Explorations for 1h Indol 6 Yl Methylamine
Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability
The development of efficient and sustainable synthetic routes is crucial for the advancement of research on (1H-indol-6-yl)methylamine. Current synthetic strategies for similar indoleamines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on pioneering more eco-friendly and economically viable methods.
Furthermore, the development of flow chemistry processes for the synthesis of (1H-indol-6-yl)methylamine could offer significant advantages in terms of scalability, safety, and process control. This continuous manufacturing approach allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.
| Synthetic Strategy | Potential Advantages |
| Catalyst-Free Condensation | Avoids metal catalysts, simplifies purification. |
| One-Pot/Tandem Reactions | Reduces intermediate isolation, minimizes solvent use. |
| Flow Chemistry | Enhanced scalability, safety, and process control. |
Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR)
While standard spectroscopic techniques like solution-state NMR and mass spectrometry are fundamental for structural elucidation, advanced methods can provide deeper insights into the solid-state properties of (1H-indol-6-yl)methylamine. Solid-state NMR (ssNMR) , in particular, is a powerful tool for characterizing the structure and dynamics of crystalline and amorphous solids.
Future research could employ ssNMR to study the polymorphic forms of (1H-indol-6-yl)methylamine, which can have significant implications for its physical and biological properties. Techniques such as 2D 1H–13C HETCOR and proton spin diffusion (PSD) experiments can be used to establish through-space connectivities and proximities between atoms, providing detailed information about the molecular packing in the solid state. rsc.org This is particularly relevant for understanding intermolecular interactions and for the quality control of pharmaceutical solids.
Moreover, quantitative 1H NMR (qNMR) methods, which have been successfully applied to other indole (B1671886) alkaloids, could be developed for the simultaneous quantification of (1H-indol-6-yl)methylamine and any related impurities without the need for identical reference standards. nih.gov
Deepening Computational Modeling for Refined Understanding of Molecular Interactions
Computational modeling is an indispensable tool for predicting the behavior of molecules and for guiding the design of new compounds. For (1H-indol-6-yl)methylamine, computational studies can provide a refined understanding of its molecular interactions with biological targets.
Molecular docking simulations can be used to predict the binding mode and affinity of the compound to various receptors and enzymes. For example, studies on other indole derivatives have successfully used docking to understand interactions with targets like the colchicine (B1669291) binding site of tubulin and the active site of ERα. mdpi.com These methods can help to identify key amino acid residues involved in binding and to rationalize structure-activity relationships.
Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound-target complex over time, assessing the stability of the interaction. mdpi.com Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can offer a more accurate description of the electronic structure and reactivity of the compound within a biological environment. Ab initio calculations have been used to study the interaction of indole-like molecules with water and hydrogen sulfide, revealing the nature of these interactions to be dominated by electrostatic or dispersion forces depending on the interacting partner. nih.govaip.org Such studies can elucidate the fundamental forces driving the biological activity of (1H-indol-6-yl)methylamine.
| Computational Method | Application for (1H-indol-6-yl)methylamine |
| Molecular Docking | Predict binding modes and affinities to biological targets. |
| Molecular Dynamics | Assess the stability of compound-target complexes. |
| QM/MM Calculations | Provide detailed electronic structure and reactivity information. |
Design and Synthesis of Advanced Analogues for Structure-Based Research
The synthesis of advanced analogues of (1H-indol-6-yl)methylamine is a critical step in exploring its structure-activity relationship (SAR) and for developing compounds with improved properties. Structure-based drug design, guided by computational modeling and the crystal structures of target proteins, can inform the rational design of new analogues.
Future research should focus on the systematic modification of the (1H-indol-6-yl)methylamine scaffold. This could involve:
Substitution on the indole ring: Introducing various functional groups at different positions of the indole nucleus to probe the electronic and steric requirements for biological activity.
Modification of the propylamino side chain: Altering the length, branching, and functionalization of the side chain to optimize interactions with the target.
Introduction of conformational constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity.
The synthesis of a library of such analogues would enable a comprehensive SAR study, providing valuable information for the development of more potent and selective compounds. researchgate.netfrontiersin.org
Methodological Innovations in In Vitro Biological Interaction Studies
To fully characterize the biological profile of (1H-indol-6-yl)methylamine and its analogues, it is essential to employ innovative in vitro biological interaction studies. These methods should go beyond simple binding assays and provide a more detailed picture of the compound's mechanism of action.
The use of cell-based assays with engineered cell lines expressing specific targets can provide a more physiologically relevant assessment of the compound's activity. High-content screening (HCS) platforms can be utilized to simultaneously measure multiple cellular parameters, offering a more holistic view of the compound's effects.
Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the kinetics and thermodynamics of binding, respectively. These methods are invaluable for understanding the driving forces behind molecular recognition.
Recent innovations in in vitro studies also include the use of 3D cell culture models (e.g., spheroids and organoids), which more closely mimic the in vivo environment and can provide more predictive data on a compound's efficacy. The development and application of such advanced in vitro models will be crucial for the future exploration of (1H-indol-6-yl)methylamine's therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for (1H-indol-6-yl)methylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reductive amination or alkylation of 1H-indole-6-carbaldehyde with propylamine. For example:
- Reductive Amination : React 1H-indole-6-carbaldehyde with propylamine in the presence of NaBH₃CN or H₂/Pd-C under inert conditions (N₂/Ar). Optimize pH (~6–7) to favor imine formation before reduction.
- Alkylation : Use propyl bromide and a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours.
Key Considerations:
- Byproduct Mitigation : Use excess propylamine to minimize di-alkylation.
- Yield Optimization : Reaction monitoring via TLC or HPLC is critical (target yield: 70–85%) .
Q. What spectroscopic techniques are essential for characterizing (1H-indol-6-yl)methylamine?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution at the indole C6 position (δ 7.5–7.7 ppm for H7; δ 120–125 ppm for C6). The propyl chain shows triplet signals for CH₂ groups (δ 0.9–1.5 ppm).
- IR Spectroscopy : N-H stretch at ~3300 cm⁻¹ (amine); indole ring vibrations at 1600–1450 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 203.1 (C₁₃H₁₆N₂).
Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced Research Questions
Q. How does the structural modification of (1H-indol-6-yl)methylamine influence its binding to serotonin receptors?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the propyl group with bulkier alkyl chains (e.g., cycloheptyl) to assess steric effects on receptor binding.
- Computational Docking : Use AutoDock Vina to model interactions with 5-HT₂A/5-HT₃ receptors. Focus on hydrogen bonding with indole N-H and hydrophobic interactions with the propyl chain .
Data Contradiction Alert:
- shows cycloheptyl analogs exhibit lower selectivity for 5-HT₃ (IC₅₀ = 2.3 μM vs. 5-HT₂A IC₅₀ = 1.7 μM), suggesting chain length impacts receptor preference. Resolve via mutagenesis studies .
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes (e.g., CYP450 inhibition).
- Metabolite Identification : Use LC-MS/MS to detect N-dealkylation products, which may explain reduced in vivo efficacy .
- Dose-Response Refinement : Adjust dosing intervals based on half-life (e.g., t₁/₂ = 3.5 hours in rats) to maintain therapeutic levels .
Q. How can computational modeling predict the compound’s interaction with non-target enzymes (e.g., MAO-A)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to MAO-A’s FAD-binding pocket (AMBER or GROMACS).
- Free Energy Calculations : Use MM-PBSA to quantify binding affinity.
- Validation : Compare with experimental IC₅₀ values from fluorometric assays .
Q. How to address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility.
- pH Adjustment : Prepare phosphate buffer (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .
Critical Note: Avoid methanol/ethanol due to denaturation effects in cell-based assays .
Q. What experimental designs minimize oxidative degradation during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C under argon in amber vials.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation.
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
